Navigating Isomeric Complexity: A Technical Guide to the Characterization of (4-Chloro-2-cyanophenyl)methyl acetate and its Congeners
Navigating Isomeric Complexity: A Technical Guide to the Characterization of (4-Chloro-2-cyanophenyl)methyl acetate and its Congeners
Preamble: Addressing a Gap in the Chemical Literature
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular entities is paramount. This guide addresses the characterization of (4-Chloro-2-cyanophenyl)methyl acetate, a compound of potential interest in drug discovery and materials science. However, a comprehensive search of the existing chemical literature and commercial databases reveals a notable absence of specific experimental data for this exact isomer.
This reality necessitates a scientifically rigorous approach that leverages data from closely related, commercially available isomers to provide a robust framework for the characterization of the title compound. This guide will therefore focus on two key objectives:
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A detailed, evidence-based characterization of the commercially available isomer, Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9). This will serve as a practical, real-world example of the analytical workflow for this class of compounds.
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A theoretical, yet scientifically grounded, characterization of the target compound, (4-Chloro-2-cyanophenyl)methyl acetate. This will be achieved by extrapolating from the data of its isomers and applying fundamental principles of analytical chemistry.
This dual approach ensures that this guide is not only a repository of existing knowledge but also a predictive tool for researchers working with this and similar molecular scaffolds.
Part 1: Characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9)
Methyl 2-(2-chloro-4-cyanophenyl)acetate is a key structural isomer of the title compound and serves as our primary reference. Its availability from commercial suppliers allows for direct experimental characterization.
Physicochemical Properties
A summary of the known physicochemical properties of Methyl 2-(2-chloro-4-cyanophenyl)acetate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1261501-82-9 | |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | |
| InChI Key | GINMVJXFKHWHPJ-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of cyanophenyl acetates generally involves the esterification of the corresponding cyanophenylacetic acid.[1] For Methyl 2-(2-chloro-4-cyanophenyl)acetate, a plausible synthetic route is the acid-catalyzed esterification of 2-(2-chloro-4-cyanophenyl)acetic acid with methanol.
Diagram of a potential synthetic workflow:
Caption: Synthetic workflow for Methyl 2-(2-chloro-4-cyanophenyl)acetate.
Experimental Protocol: Esterification
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To a solution of 2-(2-chloro-4-cyanophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.
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Warm the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[1]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
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Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure Methyl 2-(2-chloro-4-cyanophenyl)acetate.[1]
Spectroscopic Characterization
1.3.1 ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, likely in the range of δ 7.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants between the protons.
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Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons adjacent to the carbonyl group and the aromatic ring, likely in the range of δ 3.8-4.2 ppm.
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Methyl Protons (-OCH₃) (3H): A singlet for the methyl ester protons will likely appear around δ 3.7-3.9 ppm.
1.3.2 ¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.
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Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm), including the carbon bearing the cyano group, the carbon bearing the chloro group, and the four CH carbons. The carbon attached to the cyano group will likely be in the downfield region of the aromatic signals.
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Cyano Carbon (-C≡N): A signal around δ 115-120 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
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Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
1.3.3 Infrared (IR) Spectroscopy (Predicted)
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
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C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.
1.3.4 Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 209, with a characteristic M+2 isotope peak for the presence of chlorine (approximately one-third the intensity of the M⁺ peak).
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 178, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 150.
Safety and Handling
While specific hazard information for Methyl 2-(2-chloro-4-cyanophenyl)acetate is not detailed, general precautions for handling similar chemical compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
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Storage: Store in a tightly sealed container in a cool, dry place.[3]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Part 2: Theoretical Characterization of (4-Chloro-2-cyanophenyl)methyl acetate
In the absence of experimental data, we can construct a theoretical profile of (4-Chloro-2-cyanophenyl)methyl acetate by applying our understanding of structure-property relationships and spectroscopic principles, using the characterized isomer as a reference.
Predicted Physicochemical Properties
The physicochemical properties of (4-Chloro-2-cyanophenyl)methyl acetate are expected to be very similar to its 2-chloro-4-cyano isomer.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₈ClNO₂ | Same as isomer |
| Molecular Weight | 209.63 g/mol | Same as isomer |
| Physical Form | Likely a white to off-white solid | Similar substituted benzenes are solids |
| Solubility | Soluble in common organic solvents | Expected based on structure |
Predicted Spectroscopic Data
The key difference in the spectra of (4-Chloro-2-cyanophenyl)methyl acetate compared to its isomer will arise from the different substitution pattern on the aromatic ring, which will influence the chemical shifts and coupling constants of the aromatic protons and carbons.
Diagram of the logical workflow for spectroscopic prediction:
Caption: Workflow for predicting spectroscopic data of the target compound.
2.2.1 ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): The aromatic region will be the most informative in distinguishing between the isomers. For the 4-chloro-2-cyano isomer, we would expect:
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One proton ortho to the cyano group, likely a doublet.
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One proton ortho to the chloro group, also likely a doublet.
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One proton meta to both substituents, likely a doublet of doublets. The chemical shifts will be influenced by the electron-withdrawing nature of both the cyano and chloro groups.
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Methylene Protons (-CH₂-) (2H): A singlet, likely in a similar range to the known isomer (δ 3.8-4.2 ppm).
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Methyl Protons (-OCH₃) (3H): A singlet, also in a similar range (δ 3.7-3.9 ppm).
2.2.2 ¹³C NMR Spectroscopy (Predicted)
The number and types of signals will be the same as the known isomer, but the chemical shifts of the aromatic carbons will differ due to the different electronic environment. The relative positions of the signals for the carbons bearing the chloro and cyano groups will be a key diagnostic feature.
2.2.3 Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to be very similar to that of the known isomer, as the key functional groups (cyano, ester, chloro-aromatic) are the same.
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C≡N Stretch: ~2220-2240 cm⁻¹
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C=O Stretch: ~1735-1750 cm⁻¹
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C-O Stretch: ~1100-1300 cm⁻¹
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C-Cl Stretch: ~600-800 cm⁻¹
2.2.4 Mass Spectrometry (MS) (Predicted)
The mass spectrum is predicted to be nearly identical to that of the known isomer, as they are constitutional isomers and will likely exhibit similar fragmentation patterns.
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Molecular Ion (M⁺): m/z 209, with a prominent M+2 peak.
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Major Fragments: m/z 178 and m/z 150.
Conclusion and Future Directions
This technical guide provides a comprehensive characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate based on available data and a predictive framework for the characterization of its isomer, (4-Chloro-2-cyanophenyl)methyl acetate. While the theoretical data presented for the title compound is based on sound scientific principles, experimental verification is essential.
Researchers interested in (4-Chloro-2-cyanophenyl)methyl acetate are encouraged to pursue its synthesis and to perform the analytical characterization outlined in this guide. The publication of such experimental data would be a valuable contribution to the chemical sciences community.
References
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ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate. Retrieved from [Link]
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AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
PubChemLite. (n.d.). 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid. Retrieved from [Link]
-
Angene Chemical. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). [Cyano-(4-cyanophenyl)methyl] acetate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). methyl 2-chloro-2-(4-cyanophenyl)acetate. Retrieved from [Link]
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SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
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RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
